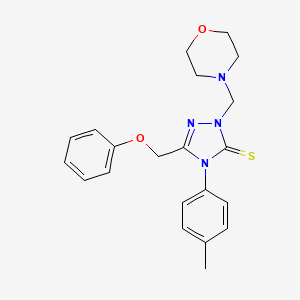![molecular formula C25H20N2O5S B12154967 (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12154967.png)
(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with a distinctive structure. Let’s break it down:
- The core structure consists of a pyrrolidine-2,3-dione ring, which contains a pyrrolidine (five-membered) ring fused to a maleimide (dione) moiety.
- The substituents on this core include:
- A benzothiazole group (4,6-dimethyl-1,3-benzothiazol-2-yl) attached to one end.
- A furan ring (furan-2-yl) with a hydroxymethylidene group on the other end.
- A methoxyphenyl group (3-methoxyphenyl) attached to the pyrrolidine ring.
Preparation Methods
Synthetic Routes::
One-pot Synthesis: A common approach involves the condensation of appropriate starting materials, such as benzothiazole derivatives and furan aldehydes, under specific reaction conditions. The maleimide ring forms during this process.
Multistep Synthesis: Alternatively, a multistep synthesis may be employed, where each substituent is introduced sequentially.
- Industrial-scale production typically involves optimized synthetic routes that maximize yield and minimize byproducts.
- Specific industrial methods would depend on the manufacturer and proprietary processes.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound may undergo oxidation reactions due to the presence of electron-rich moieties (e.g., furan and phenyl groups).
Reduction: Reduction of the maleimide ring can lead to the formation of a saturated pyrrolidine ring.
Substitution: The benzothiazole and phenyl groups are susceptible to substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace functional groups.
- Oxidation may lead to hydroxylated derivatives.
- Reduction yields saturated analogs.
- Substitution results in various derivatives with modified substituents.
Scientific Research Applications
Chemistry: Studying its reactivity, stability, and novel derivatives.
Biology: Investigating its interactions with biomolecules (e.g., enzymes, receptors).
Medicine: Exploring potential therapeutic applications (e.g., anticancer, antimicrobial).
Industry: Developing new materials (e.g., dyes, polymers).
Mechanism of Action
- The compound’s mechanism likely involves interactions with specific molecular targets (e.g., proteins, nucleic acids).
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Uniqueness: Its combination of benzothiazole, furan, and maleimide moieties sets it apart.
Similar Compounds: Other maleimide-containing compounds, benzothiazole derivatives, and furan-based molecules.
Remember that this compound’s detailed properties and applications would require further investigation and experimental data
Properties
Molecular Formula |
C25H20N2O5S |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2-(3-methoxyphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H20N2O5S/c1-13-10-14(2)20-18(11-13)33-25(26-20)27-21(15-6-4-7-16(12-15)31-3)19(23(29)24(27)30)22(28)17-8-5-9-32-17/h4-12,21,29H,1-3H3 |
InChI Key |
DQVZZZJCEOCIGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC(=CC=C5)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-{2-(4-methylphenyl)-1-[6-(methylsulfonyl)-1,3-benzothiazol-3-ium-2-yl]-4,5-dioxopyrrolidin-3-ylidene}(thiophen-2-yl)methanolate](/img/structure/B12154887.png)

![2-[4-amino-5-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,5-dichlorophenyl) acetamide](/img/structure/B12154905.png)
![ethyl 3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B12154915.png)
![3-[(3,4-Dichlorophenyl)methylthio]-5-cyclohexyl-1,2,4-triazole-4-ylamine](/img/structure/B12154929.png)
![2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12154938.png)
![N-[(2Z)-5,5-dioxido-3-(4-phenoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide](/img/structure/B12154939.png)
![N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(2-chlorophenoxy)acetamide](/img/structure/B12154943.png)

![(2E)-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-phenylprop-2-enamide](/img/structure/B12154955.png)

![(4E)-5-(3-bromophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12154963.png)
![N-(4-ethoxyphenyl)-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B12154971.png)
![N-(2-bromo-4-methylphenyl)-2-[3-(2-furylmethyl)-5,6-dimethyl-4-oxo(3-hydrothio pheno[2,3-d]pyrimidin-2-ylthio)]acetamide](/img/structure/B12154974.png)
